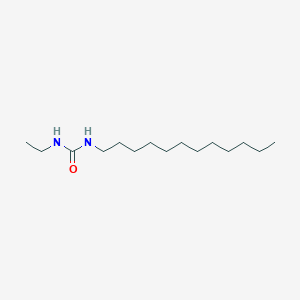

1-Dodecyl-3-ethylurea

Cat. No. B8511102

M. Wt: 256.43 g/mol

InChI Key: OUMKOIGJINTAHH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04581325

Procedure details

Dodecylamine (370 g) was placed in 80/100° fraction petroleum ether (1.5 litre) and stirred in a flask fitted with a dipping thermometer, tap funnel and reflux condenser. A mixture of ethyl isocyanate (142 g) and petroleum ether (150 ml) was run in slowly whilst external cooling was applied to the flask. The temperature was allowed to reach but not exceed 50° C. The mixture was stirred for 1 hour after the addition was complete, maintaining the temperature at about 50° C. The reaction was then allowed to cool and the copious white precipitate (which had begun to separate as soon as the isocyanate addition commenced) was filtered off, pressed well and washed with about 300 ml petroleum ether. The white mass was dried in vacuum at 50° C. to give a quantitative yield (512 g) with a melting point of 84° to 87° C. The product was not subjected to any further purification before use.

[Compound]

Name

petroleum ether

Quantity

150 mL

Type

solvent

Reaction Step Two

[Compound]

Name

petroleum ether

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:14]([N:16]=[C:17]=[O:18])[CH3:15]>>[CH2:1]([NH:13][C:17]([NH:16][CH2:14][CH3:15])=[O:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

370 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)N

|

Step Two

|

Name

|

|

|

Quantity

|

142 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N=C=O

|

[Compound]

|

Name

|

petroleum ether

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

petroleum ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred in a flask

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a dipping thermometer, tap funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

whilst external cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

exceed 50° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for 1 hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate as

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

soon as the isocyanate addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with about 300 ml petroleum ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The white mass was dried in vacuum at 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a quantitative yield (512 g) with a melting point of 84° to 87° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was not subjected to any further purification before use

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCCCCCCCCCC)NC(=O)NCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |